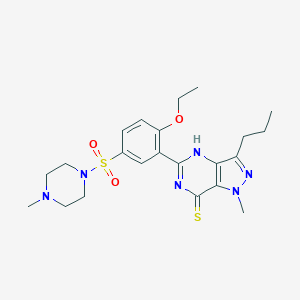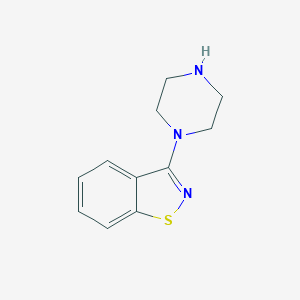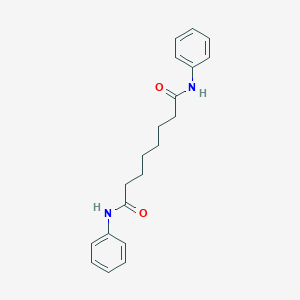
Benzyl(3-hydroxyphenacyl)methylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BX471 is synthesized through a multi-step process involving the reaction of 5-chloro-2-nitrophenol with 2-(2-chloroethoxy)ethanol to form an intermediate compound. This intermediate is then reacted with (2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazine to yield the final product, BX471 . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of BX471 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
BX471 undergoes various chemical reactions, including:
Oxidation: BX471 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: BX471 can undergo substitution reactions, particularly at the chloro and fluoro positions, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BX471, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
BX471 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of CCR1 antagonists.
Biology: Employed in chemotaxis assays to study cell migration and signaling pathways involving CCR1.
Wirkmechanismus
BX471 exerts its effects by selectively binding to and inhibiting CCR1. This inhibition prevents the binding of endogenous CCR1 ligands such as macrophage inflammatory protein-1 alpha (MIP-1α), regulated on activation, normal T cell expressed and secreted (RANTES), and monocyte chemoattractant protein-3 (MCP-3). By blocking CCR1, BX471 reduces calcium mobilization, leukocyte migration, and the expression of inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1), P-selectin, and E-selectin . The compound also downregulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AZD4818: Ein weiterer CCR1-Antagonist mit ähnlichen hemmenden Wirkungen auf die Leukozytenmigration.
CCX354: Ein selektiver CCR1-Antagonist, der zur Behandlung rheumatoider Arthritis eingesetzt wird.
CP-481715: Ein CCR1-Antagonist mit potenziellen therapeutischen Anwendungen bei entzündlichen Erkrankungen.
Einzigartigkeit von BX471
BX471 ist einzigartig aufgrund seiner hohen Selektivität für CCR1 gegenüber anderen Chemokinrezeptoren wie CCR2, CCR5 und CXCR4. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von CCR1-vermittelten Effekten ohne Off-Target-Interaktionen . Darüber hinaus unterstreichen die orale Bioverfügbarkeit von BX471 und seine Fähigkeit, die Krankheitschwere in Tiermodellen für Multiple Sklerose und Arthrose zu reduzieren, sein Potenzial als Therapeutikum .
Eigenschaften
CAS-Nummer |
71786-67-9 |
|---|---|
Molekularformel |
C16H18ClNO2 |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
benzyl-[2-(3-hydroxyphenyl)-2-oxoethyl]-methylazanium;chloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H |
InChI-Schlüssel |
QGHUDAOMXLLADV-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl |
Kanonische SMILES |
C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.[Cl-] |
Key on ui other cas no. |
71786-67-9 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone Hydrochloride; Phenylephrine Imp. E (EP), Hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)






![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)




